(3-Benzyloxyphenyl)oxoacetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzyloxyphenyl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C₁₇H₁₆O₄ and a molecular weight of 284.311 g/mol . This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an oxoacetic acid ethyl ester moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(3-Benzyloxyphenyl)oxoacetic acid ethyl ester can be synthesized through several methods. One common approach involves the esterification of (3-benzyloxyphenyl)oxoacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Another method involves the reaction of (3-benzyloxyphenyl)oxoacetic acid chloride with ethanol. This reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques, such as distillation and crystallization, further enhances the efficiency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Benzyloxyphenyl)oxoacetic acid ethyl ester undergoes various chemical reactions, including:
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: (3-Benzyloxyphenyl)oxoacetic acid and ethanol.
Reduction: (3-Benzyloxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Benzyloxyphenyl)oxoacetic acid ethyl ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Benzyloxyphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl benzoate: A similar ester with a methyl group instead of an ethyl group.
Ethyl benzoate: Another ester with a benzoate moiety.
Vinyl benzoate: An ester with a vinyl group.
Uniqueness
(3-Benzyloxyphenyl)oxoacetic acid ethyl ester is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other benzoate esters. This structural feature enhances its utility in various synthetic and research applications .
Eigenschaften
Molekularformel |
C17H16O4 |
---|---|
Molekulargewicht |
284.31 g/mol |
IUPAC-Name |
ethyl 2-oxo-2-(3-phenylmethoxyphenyl)acetate |
InChI |
InChI=1S/C17H16O4/c1-2-20-17(19)16(18)14-9-6-10-15(11-14)21-12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3 |
InChI-Schlüssel |
PAXZONQUYVKISX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.